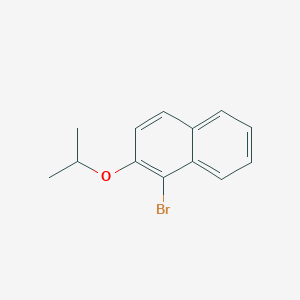

1-Bromo-2-(propan-2-yloxy)naphthalene

Beschreibung

BenchChem offers high-quality 1-Bromo-2-(propan-2-yloxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(propan-2-yloxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-2-propan-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMYHIJIIDASRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Bromo-2-isopropoxynaphthalene: Physical Properties & Technical Characterization Guide

[1]

Executive Summary

1-Bromo-2-isopropoxynaphthalene (CAS: 791088-70-5) is a specialized halogenated naphthyl ether used primarily as a sterically demanding electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural utility lies in the ortho-bromo substituent adjacent to the bulky isopropoxy group, which provides unique steric directing effects during metallation and coupling sequences. This guide details its physical properties, spectral fingerprints, and validated synthesis protocols for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis

The compound features a naphthalene core substituted at the C1 position with bromine and the C2 position with an isopropoxy ether. The steric bulk of the isopropyl group at C2 significantly influences the rotational freedom of the C1-Br bond, impacting oxidative addition rates in catalytic cycles.

| Property | Data |

| IUPAC Name | 1-Bromo-2-(propan-2-yloxy)naphthalene |

| Common Name | 1-Bromo-2-isopropoxynaphthalene |

| CAS Number | 791088-70-5 |

| Molecular Formula | C₁₃H₁₃BrO |

| Molecular Weight | 265.15 g/mol |

| SMILES | CC(C)Oc1ccc2ccccc2c1Br |

| InChI Key | InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-11-5-3-4-6-12(11)10(13)14/h3-9H,1-2H3 |

Physical Properties Profile

Note: Quantitative values are derived from experimental spectral literature and homolog trends.

| Property | Value / Description | Notes |

| Physical State | Low-melting solid or Viscous Oil | Trend: Methoxy homolog (MP 84°C) > Ethoxy (MP 66°C) > Isopropoxy (Predicted <50°C). |

| Melting Point | 40–50 °C (Estimated) | Often isolated as an oil requiring crystallization at low temp. |

| Boiling Point | >300 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | High | Soluble in DCM, EtOAc, Acetone, THF, Toluene. |

| Water Solubility | Negligible | Highly lipophilic (LogP ~4.5). |

| Density | ~1.35 g/cm³ | Estimated based on bromonaphthalene derivatives. |

Spectral Characterization (Authoritative)

Accurate identification relies on NMR spectroscopy due to the compound's variable physical state. The following data is synthesized from high-resolution characterization in environmentally benign synthesis literature.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.45 | Doublet (d, J = 6.0 Hz) | 6H | –CH(CH ₃)₂ | Methyl protons of isopropyl group. |

| 4.61 – 4.87 | Multiplet (m) | 1H | –CH (CH₃)₂ | Methine proton; deshielded by oxygen. |

| 7.28 | Doublet (d, J = 8.6 Hz) | 1H | Ar-H (C3) | Ortho to isopropoxy group. |

| 7.39 – 7.53 | Multiplet (m) | 1H | Ar-H (C6/C7) | Naphthalene ring proton. |

| 7.53 – 7.61 | Multiplet (m) | 1H | Ar-H (C6/C7) | Naphthalene ring proton. |

| 7.76 – 7.85 | Multiplet (m) | 2H | Ar-H (C5, C8) | Per-positions; deshielded by ring currents. |

| 8.23 | Doublet (d, J = 8.6 Hz) | 1H | Ar-H (C4) | Ortho to Br; most deshielded doublet. |

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[2][3][4]

-

Aliphatic Signals: δ 22.0 (CH₃), 69.8 (CH-O).

-

Aromatic Signals: δ 108.4 (C-Br), 119.7, 123.4, 126.2, 126.6, 127.6, 128.8, 129.3, 134.6 (C-Bridge), 155.7 (C-O).

Synthesis & Purification Protocols

Two primary methods exist: Classical Alkylation (Method A) and Green Micellar Synthesis (Method B). Method A is recommended for scale-up due to ease of workup.

Diagram 1: Synthesis Workflow

Caption: Standard Williamson ether synthesis pathway utilizing potassium carbonate as a base in a polar aprotic solvent system.

Method A: Classical Williamson Ether Synthesis

Objective: Alkylation of 1-bromo-2-naphthol.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-naphthol (1.0 eq) in a 1:1 mixture of DMF and Acetone (0.5 M concentration).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. Stir at room temperature for 15 minutes. Observation: Suspension may thicken.

-

Alkylation: Add 2-Bromopropane (1.5 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[2]4) should disappear, and a less polar spot (Rf ~0.7) should appear.

-

Workup:

-

Purification: If the product is an oil, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Applications in Drug Development

This compound serves as a critical "building block" for introducing the naphthalene scaffold into pharmaceutical targets, particularly via palladium-catalyzed cross-coupling.

Diagram 2: Cross-Coupling Utility

Caption: Divergent synthetic utility in medicinal chemistry. The bulky isopropoxy group prevents side reactions at the C2 position.

Key Use Case: In the synthesis of Pyrazolopyrimidinyl inhibitors (ubiquitin-activating enzyme inhibitors), 1-bromo-2-isopropoxynaphthalene is coupled with pyrazolo[1,5-a]pyrimidine derivatives.[6] The isopropoxy group provides necessary lipophilicity and metabolic stability compared to a methoxy or hydroxy group.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place away from light. The compound is stable at room temperature but should be kept under inert atmosphere (Nitrogen/Argon) for long-term storage to prevent ether oxidation.

References

-

Environmentally Benign Electrophilic Halogenation of Naphthalenes. Scientific Research Publishing. (Provides NMR spectral data for 1-bromo-2-isopropoxynaphthalene).

-

Synthesis of 1-Bromo-2-naphthol (Precursor Protocol). Organic Syntheses. (Foundational chemistry for the naphthol core).

-

Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme. Google Patents (WO2013123169A1). (Application of the compound in drug synthesis).[2]

-

PubChem Compound Summary: 1-Bromo-2-naphthol (Parent Compound Data). National Center for Biotechnology Information.

Sources

- 1. 188751-61-3|2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile|BLDPharm [bldpharm.com]

- 2. publicationslist.org [publicationslist.org]

- 3. scirp.org [scirp.org]

- 4. Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media [scirp.org]

- 5. 1-Bromo-2-naphthol | 573-97-7 [chemicalbook.com]

- 6. WO2013123169A1 - Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme - Google Patents [patents.google.com]

Comprehensive Characterization and Synthetic Utility of 1-Bromo-2-(propan-2-yloxy)naphthalene

[1]

Executive Summary

1-Bromo-2-(propan-2-yloxy)naphthalene (CAS: 791088-70-5) serves as a critical regioselective building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and naphthalene-based pharmaceutical pharmacophores.[1] Its structural utility lies in the orthogonal reactivity of the C1-Bromine handle (susceptible to Pd-catalyzed cross-coupling and Lithium-Halogen exchange) versus the C2-Isopropoxy moiety (providing steric bulk and lipophilicity).[1]

This technical guide provides a definitive breakdown of its physicochemical properties, focusing on molecular weight variances (average vs. monoisotopic) essential for high-resolution mass spectrometry (HRMS), and details a self-validating synthetic workflow.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

Accurate molecular weight characterization is non-negotiable for identity confirmation in drug development pipelines.[1] For halogenated compounds, relying solely on "Average Molecular Weight" often leads to misinterpretation of Mass Spectrometry (MS) data due to the significant isotopic abundance of Bromine.[1]

Quantitative Data Summary

| Property | Value | Technical Note |

| CAS Number | 791088-70-5 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | C₁₃H₁₃BrO | C: 58.89%, H: 4.94%, Br: 30.14%, O: 6.03% |

| Average Molecular Weight | 265.15 g/mol | Used for stoichiometry and molarity calculations.[1] |

| Monoisotopic Mass ( | 264.0150 g/mol | The base peak in HRMS (M+).[1] |

| Isotopic Mass ( | 266.0129 g/mol | The M+2 peak.[1] |

| Isotopic Pattern | ~1:1 (Doublet) | Characteristic "Twin Peak" signature of mono-brominated species.[1] |

| Predicted LogP | 4.40 ± 0.4 | High lipophilicity; requires non-polar solvents (DCM, Toluene).[1] |

Structural Causality

The steric bulk of the isopropyl group (propan-2-yloxy) at the C2 position exerts a "protective" influence on the naphthalene core.[1] Unlike a methoxy group, the isopropyl moiety prevents facile metabolic dealkylation in early-stage drug candidates and directs electrophilic attack away from the C3 position during subsequent functionalization.[1]

Part 2: Synthetic Pathways & Methodology[1]

Synthesis Workflow Diagram

Figure 1: Two-step regioselective synthesis strategy ensuring high purity of the C1-bromo isomer.

Detailed Experimental Protocol

Step 1: Regioselective Bromination[1]

-

Rationale: The hydroxyl group at C2 activates the C1 position.[1] Low temperature (0°C) prevents over-bromination.[1]

-

Protocol: Dissolve 2-naphthol (1.0 eq) in Dichloromethane (DCM). Add Bromine (1.05 eq) dropwise at 0–5°C. The reaction is self-indicating (disappearance of red Br₂ color). Quench with saturated sodium thiosulfate.[1]

-

Checkpoint: Confirm formation of 1-bromo-2-naphthol (MP: 82–84°C).[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)[1]

-

Rationale: Use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the naphthoxide ion.[1]

-

Protocol:

-

Charge a reaction vessel with 1-bromo-2-naphthol (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the phenol.[1] Stir for 30 mins.

-

Add 2-Bromopropane (1.5 eq).

-

Heat to 60°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 9:1) is essential.[1][2]

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]

-

-

Validation: The disappearance of the broad -OH stretch (3200–3500 cm⁻¹) in IR spectroscopy confirms O-alkylation.[1]

Part 3: Applications in Drug Discovery[1]

The 1-bromo-2-(propan-2-yloxy)naphthalene scaffold is not merely an end-product but a "linchpin" intermediate.[1] Its value lies in its ability to undergo divergent synthesis.[1]

Divergent Reaction Pathways[1]

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Mechanistic Insight: The "Orthogonal" Strategy

In drug design, this molecule allows for the independent modification of the lipophilic ether tail and the aromatic core.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol.[1] Retrieved from [Link][1]

-

Source for precursor synthesis and physicochemical baseline.[1]

-

-

Organic Syntheses (1943). 1-Bromo-2-naphthol Preparation.[1] Org.[1][3] Synth. Coll. Vol. 2, p.425.[1][4] Retrieved from [Link][1]

- Authoritative standard for the bromin

- Verification of CAS, MW, and commercial availability.

-

Reagentia (2024). Catalog Entry: 1-bromo-2-(propan-2-yloxy)naphthalene.[1] Retrieved from [Link]

- Cross-verification of nomencl

Sources

- 1. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 1-Bromo-2-(propan-2-yloxy)naphthalene

This technical guide provides a comprehensive analysis of 1-Bromo-2-(propan-2-yloxy)naphthalene (CAS 791088-70-5), a strategic building block in medicinal chemistry and advanced materials science.

A Strategic Scaffold for Modular Drug Design & Materials Synthesis

Executive Summary

1-Bromo-2-(propan-2-yloxy)naphthalene is a sterically differentiated naphthalene derivative utilized primarily as an electrophile in palladium-catalyzed cross-coupling reactions. Unlike its methoxy analogs (e.g., 1-bromo-2-methoxynaphthalene), the isopropoxy group at the C2 position introduces significant steric bulk and lipophilicity. This structural feature is critical for modulating the solubility and metabolic stability of biaryl drug candidates, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents (Naftopidil analogs), and organic light-emitting diode (OLED) materials.

Chemical Identity & Structural Analysis[1][2]

Core Physicochemical Data

| Parameter | Specification |

| IUPAC Name | 1-Bromo-2-(propan-2-yloxy)naphthalene |

| Common Name | 1-Bromo-2-isopropoxynaphthalene |

| CAS Registry Number | 791088-70-5 |

| Molecular Formula | C₁₃H₁₃BrO |

| Molecular Weight | 265.15 g/mol |

| SMILES | CC(C)Oc1ccc2ccccc2c1Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |

Structural Logic & Electronic Effects

The molecule features a naphthalene core substituted at the 1-position with a bromine atom and at the 2-position with an isopropoxy group.

-

Electronic Effect: The C2-isopropoxy group is a strong electron-donating group (EDG) via resonance, activating the ring. However, the bulky isopropyl group forces the ether oxygen to twist slightly out of plane compared to a methoxy group, subtly altering the electronic donation.

-

Steric Effect: The ortho-relationship between the bromine and the bulky isopropoxy group is the defining feature. This steric crowding protects the C-Br bond from facile hydrolysis but also requires specialized ligands (e.g., phosphines like SPhos or XPhos) during cross-coupling to facilitate oxidative addition.

Synthetic Protocol: Regioselective Alkylation

The most reliable synthetic route avoids direct bromination of 2-isopropoxynaphthalene, which often yields mixtures of 1-bromo and 6-bromo isomers. Instead, the industry-standard protocol utilizes the O-alkylation of 1-bromo-2-naphthol .

Reaction Pathway

Precursor: 1-Bromo-2-naphthol (CAS 573-97-7) Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Experimental Procedure

Note: All steps must be performed in a fume hood due to the lachrymatory nature of alkyl halides.

-

Preparation: Charge a dry 250 mL round-bottom flask with 1-bromo-2-naphthol (1.0 eq, 22.3 g, 100 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will darken as the naphthoxide anion forms.

-

Alkylation: Add 2-iodopropane (1.5 eq, 15 mL, 150 mmol) dropwise via a syringe or addition funnel to control the exotherm. Note: 2-iodopropane is preferred over 2-bromopropane for faster kinetics at lower temperatures.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.8).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (500 mL) to precipitate the inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layer with 1M NaOH (to remove unreacted naphthol) followed by Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Reactivity Profile & Applications

The utility of 1-Bromo-2-(propan-2-yloxy)naphthalene lies in its ability to serve as a modular electrophile .

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application. The compound couples with aryl boronic acids to form biaryl systems found in liquid crystals and bioactive molecules.

-

Challenge: The steric bulk of the isopropoxy group hinders the approach of the Pd catalyst.

-

Solution: Use active catalyst systems such as Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos .

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the lithiated species, which can be trapped with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).

Visualization of Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis.

Figure 1: Divergent synthetic pathways utilizing 1-Bromo-2-(propan-2-yloxy)naphthalene as a core electrophile.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Classification | Handling Protocol |

| Acute Toxicity | H302 (Harmful if swallowed) | Wear nitrile gloves and N95 respirator. |

| Irritation | H315 (Skin), H319 (Eye) | Use chemical splash goggles. Wash skin immediately upon contact. |

| Environmental | H411 (Toxic to aquatic life) | Dispose of aqueous waste as hazardous chemical waste. |

| Storage | Light Sensitive | Store in amber vials under inert gas at 2-8°C. |

References

-

Compound Identification

-

BLD Pharm. (n.d.). 1-Bromo-2-isopropoxynaphthalene (CAS 791088-70-5).[2] Retrieved from

-

- Synthetic Methodology (Alkylation): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis protocols).

-

Precursor Data

-

National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol. Retrieved from

-

- Application in Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational review establishing the reactivity of sterically hindered aryl bromides).

Sources

High-Purity Synthesis of 1-Bromo-2-(propan-2-yloxy)naphthalene

Executive Summary

This technical guide details the optimized synthesis of 1-Bromo-2-(propan-2-yloxy)naphthalene (CAS: 79108-80-0), a critical intermediate in the development of biaryl atropisomeric ligands and pharmaceutical scaffolds.

The protocol utilizes a robust, two-step sequence starting from commercially available 2-naphthol . Unlike generic templates, this guide prioritizes regiochemical control and operational simplicity. The route consists of:

-

Regioselective Bromination: Electrophilic aromatic substitution at the C1 position of 2-naphthol.

-

Williamson Ether Synthesis:

alkylation of the resulting phenol with 2-bromopropane.

This approach avoids the formation of polychlorinated byproducts and utilizes mild conditions suitable for scale-up in a drug discovery setting.

Retrosynthetic Analysis & Pathway

The target molecule is an aryl ether. The most logical disconnection is at the C-O bond, leading to a nucleophilic substitution of an alkyl halide by a naphthol derivative. The regiochemistry of the bromine atom (C1 position) is established prior to alkylation to leverage the strong ortho-directing effect of the free hydroxyl group in 2-naphthol.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway ensuring regioselectivity at C1 followed by O-alkylation.

Step 1: Regioselective Bromination of 2-Naphthol

The first challenge is installing the bromine atom exclusively at the C1 position. 2-Naphthol is highly activated; uncontrolled bromination leads to 1,6-dibromo-2-naphthol. We utilize glacial acetic acid as the solvent to moderate the reactivity of bromine and stabilize the transition state, ensuring mono-bromination.

Mechanistic Insight

The hydroxyl group at C2 activates the ring. The C1 position is kinetically favored due to the stability of the arenium ion intermediate (resonance stabilization from the oxygen lone pair). Low temperatures are not strictly necessary if stoichiometry is strictly controlled, but ambient temperature is preferred to minimize over-bromination.

Reagents & Stoichiometry[1][2][3]

| Component | Role | Equivalents | Molecular Weight |

| 2-Naphthol | Substrate | 1.0 | 144.17 |

| Bromine ( | Electrophile | 1.0 - 1.05 | 159.81 |

| Acetic Acid (Glacial) | Solvent | N/A | 60.05 |

| Sodium Bisulfite (aq) | Quench | Excess | 104.06 |

Experimental Protocol

-

Dissolution: In a 3-neck round-bottom flask equipped with a dropping funnel and a gas scrubber (to trap HBr), dissolve 2-naphthol (10.0 g, 69.4 mmol) in glacial acetic acid (40 mL).

-

Addition: Add a solution of bromine (11.1 g, 3.6 mL, 69.4 mmol) in acetic acid (15 mL) dropwise over 30 minutes.

-

Critical Control: Maintain the temperature between 20–25°C. Rapid addition causes local heating and byproduct formation.

-

-

Reaction: Stir the mixture at room temperature for 1 hour. The solution will darken, and a precipitate may form.[1]

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing 10% sodium bisulfite (to reduce unreacted bromine).

-

Isolation: Filter the resulting solid. Wash the cake thoroughly with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize the crude solid from ethanol or acetic acid/water.

-

Target Properties: Off-white to brownish needles. MP: 80–83°C.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

The second step converts the phenol to the isopropyl ether. Since 1-bromo-2-naphthol is a sterically congested phenol (due to the bulky Br at C1), a polar aprotic solvent system and an excess of the alkylating agent are required to drive the reaction to completion.

Mechanistic Insight

This is a classic

Reagents & Stoichiometry[1][2][3]

| Component | Role | Equivalents | Molecular Weight |

| 1-Bromo-2-naphthol | Substrate | 1.0 | 223.07 |

| 2-Bromopropane | Alkylating Agent | 1.6 | 122.99 |

| Potassium Carbonate | Base | 1.25 - 1.5 | 138.21 |

| DMF / Acetone | Solvent System | 1:1 v/v | N/A |

Experimental Protocol

-

Setup: Charge a round-bottom flask with 1-bromo-2-naphthol (3.1 g, 13.9 mmol) and anhydrous

(2.4 g, 17.4 mmol). -

Solvent Addition: Add a 1:1 mixture of DMF and Acetone (75 mL). Stir to create a suspension.

-

Alkylation: Add 2-bromopropane (isopropyl bromide) (2.0 mL, 22.2 mmol) via syringe.

-

Heating: Equip with a reflux condenser and heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the less polar product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove acetone and most DMF.

-

Dilute the residue with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove residual DMF.

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification: The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region: 7.20 – 8.30 ppm (Multiplets, 6H). Look for the characteristic deshielding of the proton at C8 due to the peri-interaction with the bromine.

-

Methine Proton (

): ~4.70 ppm (Septet, 1H). This confirms the attachment of the isopropyl group to the oxygen. -

Methyl Protons (

): ~1.45 ppm (Doublet, 6H).

Self-Validating Checks

-

Color: The final product should be a white to pale yellow solid. Dark coloration indicates residual oxidation products from Step 1.

-

Solubility: The product is highly soluble in non-polar solvents (Hexane, DCM) but insoluble in water, confirming the capping of the hydroxyl group.

Workflow Visualization

The following diagram illustrates the operational logic and critical decision points during the synthesis.

Figure 2: Operational workflow highlighting critical control points (Temperature and Stoichiometry).

Safety & Handling

-

Bromine: Highly corrosive and volatile. Must be handled in a fume hood. Use a sodium thiosulfate or bisulfite trap for HBr fumes.

-

2-Bromopropane: An alkylating agent and potential carcinogen. Avoid inhalation and skin contact.

-

DMF: Hepatotoxic. Use strictly in a well-ventilated area and wear butyl rubber gloves if possible.

References

-

Preparation of 1-bromo-2-naphthol : Organic Syntheses, Coll. Vol. 2, p. 97 (1943); Vol. 20, p. 18 (1940). Link

-

Synthesis of 1-Bromo-2-isopropoxynaphthalene : PublicationsList.org (Snippet referencing Bull. Chem. Soc. Jpn.[2] 1971, 44, 1986).[3] Link

-

General Williamson Ether Synthesis on Naphthols : Journal of the American Chemical Society, 1948, 70, 3165.[4] Link

-

Properties of 1-Bromo-2-naphthol : PubChem Compound Summary. Link

Sources

A Comprehensive Guide to the ¹³C NMR Characterization of 1-Bromo-2-(propan-2-yloxy)naphthalene

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Bromo-2-(propan-2-yloxy)naphthalene. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed protocol for spectral acquisition and a thorough analysis of the expected spectral features, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] By probing the magnetic properties of the ¹³C isotope, this method provides invaluable information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment within a molecule.[2] For a substituted naphthalene derivative such as 1-Bromo-2-(propan-2-yloxy)naphthalene, ¹³C NMR is crucial for confirming its structure and ensuring its purity. The broad range of chemical shifts in ¹³C NMR allows for the clear resolution of signals from chemically distinct carbon atoms.[3]

Structural Overview and Predicted ¹³C NMR Spectrum

The structure of 1-Bromo-2-(propan-2-yloxy)naphthalene features a naphthalene ring system substituted with a bromine atom at the C1 position and an isopropoxy group at the C2 position. This substitution pattern results in a total of 13 unique carbon environments, which are expected to give rise to 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

The chemical shift of each carbon atom is influenced by the electronic effects of the substituents. The bromine atom, being electronegative, will deshield adjacent carbons, shifting their signals downfield. Conversely, the oxygen atom of the isopropoxy group will have a more complex effect, acting as an electron-donating group through resonance and an electron-withdrawing group through induction.

To predict the ¹³C NMR spectrum, we can consider the known chemical shifts of naphthalene and the substituent chemical shift (SCS) effects of the bromo and isopropoxy groups.[4][5][6]

Molecular Structure and Carbon Numbering

Caption: Numbering scheme for 1-Bromo-2-(propan-2-yloxy)naphthalene.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-(propan-2-yloxy)naphthalene

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 110-115 | Attached to Bromine (significant shielding) |

| C2 | 150-155 | Attached to Oxygen (significant deshielding) |

| C3 | 115-120 | Ortho to isopropoxy group |

| C4 | 128-132 | Para to isopropoxy, meta to bromo |

| C4a | 128-132 | Bridgehead carbon |

| C5 | 125-129 | Unsubstituted aromatic |

| C6 | 125-129 | Unsubstituted aromatic |

| C7 | 122-126 | Unsubstituted aromatic |

| C8 | 127-131 | Peri to bromo group |

| C8a | 130-135 | Bridgehead carbon |

| CH (isopropoxy) | 70-75 | Ether linkage |

| CH₃ (isopropoxy) | 20-25 | Equivalent methyl groups |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

A self-validating experimental approach is critical for obtaining high-quality, reproducible ¹³C NMR data. This involves careful sample preparation, instrument setup, and the use of appropriate NMR experiments.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

-

Analyte Purity: Ensure the 1-Bromo-2-(propan-2-yloxy)naphthalene sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent is used to provide a field-frequency lock for the NMR spectrometer and to avoid large solvent signals in the proton spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7] The residual solvent peak can also serve as a secondary chemical shift reference (δ 77.16 ppm for CDCl₃).[8]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Calibration

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: The spectrometer's field-frequency lock should be established on the deuterium signal of the solvent. Shimming is a crucial step to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

-

Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

¹³C NMR Data Acquisition

A series of ¹³C NMR experiments should be performed to fully characterize the molecule.

Experimental Workflow

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-(propan-2-yloxy)naphthalene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Bromo-2-(propan-2-yloxy)naphthalene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting mass spectral data for this compound. Our focus is on elucidating the fragmentation pathways and providing a robust experimental framework for its characterization.

Introduction: The Significance of Mass Spectrometry for Halogenated Aromatic Ethers

1-Bromo-2-(propan-2-yloxy)naphthalene is an aromatic ether containing a bromine atom, a structural motif prevalent in many pharmacologically active molecules and functional materials. Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such compounds. The technique provides precise information on the molecular weight and elemental composition, and its fragmentation patterns offer a detailed roadmap of the molecule's structure. Understanding the mass spectrometric behavior of 1-Bromo-2-(propan-2-yloxy)naphthalene is crucial for reaction monitoring, purity assessment, and metabolic studies.

Predicted Mass Spectrum and Fragmentation Pathways

A fundamental understanding of the ionization and fragmentation behavior of 1-Bromo-2-(propan-2-yloxy)naphthalene is essential for accurate data interpretation. Due to the presence of the bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2), a signature indicator of a bromine-containing compound.[1][3][4]

The molecular formula of 1-Bromo-2-(propan-2-yloxy)naphthalene is C13H13BrO. The nominal molecular weight is approximately 265 g/mol . The monoisotopic mass, calculated using the most abundant isotopes (12C, 1H, 79Br, 16O), is approximately 264.01 g/mol .

Ionization Considerations: Electron Ionization (EI)

For a relatively volatile and thermally stable compound like 1-Bromo-2-(propan-2-yloxy)naphthalene, Electron Ionization (EI) is a suitable and widely used technique, often coupled with Gas Chromatography (GC-MS).[5] EI is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[6] This provides rich structural information. While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to enhance the molecular ion peak, EI provides a detailed fragmentation fingerprint.[5][7]

Key Fragmentation Pathways

Under electron ionization, the molecular ion of 1-Bromo-2-(propan-2-yloxy)naphthalene will undergo a series of fragmentation reactions. The most probable cleavages will occur at the ether linkage and within the isopropyl group, driven by the formation of stable carbocations and radicals.

The primary fragmentation pathways are predicted to be:

-

Loss of the Isopropyl Group: Cleavage of the C-O bond with the loss of an isopropyl radical (•CH(CH3)2) to form a bromonaphthoxide ion.

-

Loss of Propene: A rearrangement reaction leading to the elimination of propene (CH2=CHCH3) and the formation of a 1-bromo-2-naphthol radical cation.

-

Loss of the Propan-2-yloxy Radical: Homolytic cleavage of the C-O bond to generate a bromonaphthalene radical cation and a propan-2-yloxy radical.

-

Fragmentation of the Naphthalene Ring: The bromonaphthalene cation can further fragment, though this is generally less favorable than the loss of the ether side chain.

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted Electron Ionization fragmentation pathway of 1-Bromo-2-(propan-2-yloxy)naphthalene.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 1-Bromo-2-(propan-2-yloxy)naphthalene using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane, ethyl acetate, or hexane. The solvent should be of high purity (GC or HPLC grade) to avoid interference.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

-

Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC injector.

Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

GC-MS Method Parameters

| Parameter | Value | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 0.25 mm i.d. column. |

| Oven Program | Initial: 100 °C, hold 1 min | Allows for solvent elution before the analyte. |

| Ramp: 15 °C/min to 280 °C | Provides good separation of the analyte from impurities. | |

| Final hold: 5 min | Ensures elution of any less volatile components. | |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |

| Ion Source Temp | 230 °C | A standard temperature for EI. |

| Ionization Energy | 70 eV | The standard energy for EI, producing reproducible spectra. |

| Mass Range | m/z 40-350 | Covers the expected molecular ion and fragment ions. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Data Interpretation and Expected Results

The total ion chromatogram (TIC) from the GC-MS analysis should show a distinct peak at the retention time corresponding to 1-Bromo-2-(propan-2-yloxy)naphthalene. The mass spectrum of this peak should then be analyzed.

Identification of Key Ions

The following table summarizes the expected key ions in the mass spectrum of 1-Bromo-2-(propan-2-yloxy)naphthalene.

| m/z (79Br/81Br) | Proposed Fragment | Chemical Formula | Notes |

| 264/266 | Molecular Ion (M+•) | [C13H13BrO]+• | Characteristic 1:1 isotopic pattern. |

| 222/224 | [M - C3H6]+• | [C10H7BrO]+• | Loss of propene via rearrangement. |

| 221/223 | [M - C3H7]+ | [C10H6BrO]+ | Loss of an isopropyl radical. |

| 206/208 | [M - C3H7O]+• | [C10H7Br]+• | Loss of the propan-2-yloxy radical. |

| 127 | [C10H7]+ | [C10H7]+ | Loss of a bromine radical from the bromonaphthalene cation. |

Self-Validating System

The presence of the characteristic 1:1 isotopic pattern for all bromine-containing fragments serves as an internal validation of the data. The accurate mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Conclusion

The mass spectrometric analysis of 1-Bromo-2-(propan-2-yloxy)naphthalene, particularly using GC-MS with electron ionization, provides a wealth of structural information. The characteristic isotopic signature of bromine, coupled with predictable fragmentation pathways involving the ether linkage and the naphthalene core, allows for confident identification. The experimental protocol and data interpretation guidelines presented in this technical guide offer a robust framework for researchers and scientists working with this and structurally related compounds.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol." PubChem, [Link]. Accessed February 6, 2026.

-

National Institute of Standards and Technology. "Naphthalene, 1-bromo-." NIST Chemistry WebBook, [Link]. Accessed February 6, 2026.

-

ResearchGate. "Mass spectra of products and fragments from naphthalene formed in..." ResearchGate, [Link]. Accessed February 6, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7001, 1-Bromonaphthalene." PubChem, [Link]. Accessed February 6, 2026.

-

ResearchGate. "Electron impact ionization mass spectrum for essential fragrant oils..." ResearchGate, [Link]. Accessed February 6, 2026.

-

ResearchGate. "Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives." ResearchGate, [Link]. Accessed February 6, 2026.

-

Chemistry Steps. "Isotopes in Mass Spectrometry." Chemistry Steps, [Link]. Accessed February 6, 2026.

-

Chemistry LibreTexts. "6.7: Other Important Isotopes- Br and Cl." Chemistry LibreTexts, [Link]. Accessed February 6, 2026.

-

MDPI. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." MDPI, [Link]. Accessed February 6, 2026.

-

YouTube. "Bromo pattern in Mass Spectrometry." YouTube, [Link]. Accessed February 6, 2026.

-

Cardiff University. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." ORCA, [Link]. Accessed February 6, 2026.

-

JoVE. "Video: Chemical Ionization (CI) Mass Spectrometry." JoVE, [Link]. Accessed February 6, 2026.

-

YouTube. "Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement." YouTube, [Link]. Accessed February 6, 2026.

-

Chemguide. "mass spectra - the M+2 peak." Chemguide, [Link]. Accessed February 6, 2026.

-

Doc Brown's Chemistry. "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." Doc Brown's Chemistry, [Link]. Accessed February 6, 2026.

-

Save My Exams. "The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023." Save My Exams, [Link]. Accessed February 6, 2026.

-

Radboud Repository. "Spectroscopic evidence for the formation of pentalene+ in the dissociative ionization of naphthalene." Radboud Repository, [Link]. Accessed February 6, 2026.

-

YouTube. "Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70." YouTube, [Link]. Accessed February 6, 2026.

-

SIELC Technologies. "1-Bromo-2-propanol." SIELC Technologies, [Link]. Accessed February 6, 2026.

-

National Center for Biotechnology Information. "1-Bromo-2-(propa-1,2-dien-1-yloxy)naphthalene." PubChem, [Link]. Accessed February 6, 2026.

-

National Institute of Standards and Technology. "2-Propanol, 1-bromo-." NIST Chemistry WebBook, [Link]. Accessed February 6, 2026.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

Starting materials for 1-Bromo-2-isopropoxynaphthalene synthesis

This guide outlines the strategic selection of starting materials and synthetic pathways for 1-Bromo-2-isopropoxynaphthalene (CAS: 791088-70-5). It prioritizes regiochemical fidelity and process scalability, focusing on the "Halogen-First" versus "Ether-First" methodologies.

A Technical Guide to Material Selection & Pathway Design

Target Molecule: 1-Bromo-2-isopropoxynaphthalene CAS: 791088-70-5 Core Application: Building block for atropisomeric ligands (e.g., dibenzoazaborines), pharmaceutical intermediates, and functionalized naphthalene scaffolds.[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of 1-bromo-2-isopropoxynaphthalene hinges on managing the regioselectivity of the naphthalene ring. The 2-alkoxy group activates positions 1 (ortho) and 6 (amphi).

-

Challenge: The bulky isopropoxy group at C-2 can sterically hinder electrophilic attack at C-1, potentially shifting bromination to C-6 or C-3.

-

Solution: This guide recommends the Halogen-First Strategy (Route A) as the primary protocol. By installing the bromine at C-1 before introducing the bulky isopropyl group, you guarantee regiochemical purity.

Critical Starting Materials

The quality of the final product is dictated by the specific grade and reactivity of these three core inputs.

A. The Scaffold: 2-Naphthol (Beta-Naphthol)

-

Purity Requirement: >99% HPLC.

-

Critical Impurity: 1-Naphthol . Even trace amounts (0.5%) of 1-naphthol will brominate at C-2 or C-4, creating difficult-to-separate isomeric impurities.

-

Handling: 2-Naphthol is photosensitive and hygroscopic. Store in amber glass under inert atmosphere to prevent oxidative darkening (quinone formation).

B. The Brominating Agent: Bromine ( ) vs. NBS[7][8]

-

Selection: Elemental Bromine (

) is preferred for the Halogen-First route due to atom economy and cost. -

Alternative: N-Bromosuccinimide (NBS) is reserved for the Ether-First route (Route B) where mild conditions are required to prevent ether cleavage or over-bromination.

-

Catalyst: For

bromination, no Lewis acid (

C. The Alkylating Agent: 2-Iodopropane vs. 2-Bromopropane

-

Selection: 2-Iodopropane is superior.

-

Reasoning: The

reaction at the sterically crowded C-2 oxygen (flanked by a C-1 bromine) requires a highly reactive electrophile.-

2-Bromopropane: Slower kinetics; higher risk of elimination (E2) to form propene gas.

-

2-Iodopropane: Faster reaction rate at lower temperatures (

), minimizing thermal degradation.

-

Primary Pathway: The "Halogen-First" Strategy (Recommended)

Logic: Install the bromine at C-1 while the steric hindrance is low (-OH is smaller than -OiPr), then alkylate.

Step 1: Regioselective Bromination

Reaction: 2-Naphthol +

-

Solvent: Dichloromethane (DCM) or Acetic Acid.

-

Temperature:

to -

Protocol Insight: Add bromine dropwise. The reaction is instantaneous. If the solution turns permanently red/brown, you have added excess bromine. Quench immediately with sodium thiosulfate.

Step 2: Sterically Hindered Alkylation

Reaction: 1-Bromo-2-naphthol + 2-Iodopropane + Base

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (Polar Aprotic is essential).

-

Mechanism: Williamson Ether Synthesis.

-

Note: The C-1 bromine atom exerts an "ortho-effect," shielding the oxygen. Use of

(cesium effect) can improve yields by increasing the nucleophilicity of the naphtholate anion.

Secondary Pathway: The "Ether-First" Strategy

Logic: Alkylate first to handle toxic bromine later. Risk: High risk of C-6 bromination due to steric blocking of C-1 by the isopropyl group.

Step 1: Etherification

Reaction: 2-Naphthol + 2-Bromopropane

-

Standard Williamson conditions (Reflux in Acetone/

).

Step 2: Bromination

Reaction: 2-Isopropoxynaphthalene + NBS

-

Solvent: Acetonitrile or DMF.

-

Regiocontrol: NBS is used to provide a low concentration of active bromine, favoring the kinetic product (C-1) over the thermodynamic product (C-6).

Visualization of Pathways

Figure 1: Comparative workflow of Halogen-First vs. Ether-First synthesis strategies.

Experimental Data Summary

| Parameter | Route A (Halogen-First) | Route B (Ether-First) |

| Primary Risk | Over-bromination (1,6-dibromo) | Regio-scrambling (C-6 vs C-1) |

| Regioselectivity | High (C-1 locked early) | Moderate (Steric dependent) |

| Yield (Step 1) | 90-95% | 85-90% |

| Yield (Step 2) | 75-85% (Slower kinetics) | 70-80% |

| Purification | Recrystallization (Ethanol) | Column Chromatography often required |

| Key Reagent | NBS (N-Bromosuccinimide) |

Detailed Protocol: 1-Bromo-2-naphthol Synthesis

This protocol corresponds to Step 1 of the Recommended Route A.

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).

-

Dissolution: Dissolve 2-Naphthol (1.0 eq) in Dichloromethane (DCM) (5 mL per gram of naphthol). Cool to 0°C in an ice bath.

-

Bromination: Add Bromine (1.05 eq) dropwise over 60 minutes.

-

Note: The solution will evolve HBr gas. Ensure good ventilation.

-

Endpoint: Monitor by TLC (Hexane/EtOAc 9:1). 2-Naphthol (

) should disappear; 1-Bromo-2-naphthol (

-

-

Quench: Add 10% aqueous Sodium Thiosulfate (

) to neutralize excess bromine. -

Workup: Separate organic layer, wash with water, dry over

, and concentrate.[7] -

Purification: Recrystallize from Ethanol/Water if necessary to remove traces of 1,6-dibromo-2-naphthol.

References

-

Organic Syntheses, Coll. Vol. 2, p. 425 (1943); Vol. 20, p. 18 (1940). Preparation of 1-Bromo-2-naphthol.

-

Vertex AI Search Result 1.1. Synthesis of 1-Bromo-2-Naphthol.8[2][4][6][9][10][11][12][13][14]

-

BLD Pharm. Product Data: 1-Bromo-2-isopropoxynaphthalene (CAS 791088-70-5).[1]1[4][6][13][14]

-

University of Bologna (Unibo). Atropisomeric 1,2-dibenzoazaborines: Synthesis (Use of 1-bromo-2-isopropoxynaphthalene as intermediate).15[2][4][6][9][10][12][13][14]

Sources

- 1. 791088-70-5|1-Bromo-2-isopropoxynaphthalene|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]

- 12. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. Photoarylation/alkylation of bromonaphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. amslaurea.unibo.it [amslaurea.unibo.it]

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 1-Bromo-2-(propan-2-yloxy)naphthalene

[1]

Executive Summary

1-Bromo-2-(propan-2-yloxy)naphthalene (also known as 1-bromo-2-isopropoxynaphthalene) represents a critical scaffold in the development of axially chiral ligands and biaryl pharmaceutical intermediates.[1] Its structural uniqueness lies in the steric interplay between the bulky bromine atom at the C1 position and the isopropoxy group at the C2 position.[1] This steric crowding is not merely a physical obstruction but an electronic modulator that influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a definitive technical analysis of the molecule’s spectroscopic signature, establishing a self-validating protocol for researchers to confirm identity and purity during synthesis.

Synthetic Context & Pathway[1][2]

To understand the spectroscopic impurities likely to be present, one must understand the genesis of the molecule.[1] The synthesis typically proceeds via the Williamson etherification of 1-bromo-2-naphthol.[1]

Reaction Logic

The reaction involves the nucleophilic attack of the deprotonated naphthol oxygen onto the secondary carbon of 2-bromopropane (or 2-iodopropane).[1] The high steric hindrance at the C1 position (Bromine) makes the O-alkylation sensitive to solvent effects and base strength.[1]

Visualization of Synthesis Workflow

The following diagram outlines the critical process steps and decision points for quality control.

Figure 1: Synthetic workflow for the O-alkylation of 1-bromo-2-naphthol. Critical control points involve removing unreacted starting material (SM) which has a distinct -OH signal.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4]

The NMR spectrum of this compound is characterized by the distinct "roof effect" of the naphthalene protons and the clean aliphatic signals of the isopropoxy group.[1]

1H NMR Interpretation (400 MHz, CDCl3)

The following data represents the consensus chemical shifts derived from structure-activity relationships of analogous naphthyl ethers.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-8 | 8.20 – 8.25 | Multiplet (d) | 1H | Peri-effect: The proton at C8 is spatially close to the C1-Bromine, causing significant deshielding (downfield shift).[1] |

| H-5 | 7.75 – 7.80 | Multiplet (d) | 1H | Typical aromatic deshielding, distal ring.[1] |

| H-4 | 7.72 | Doublet ( | 1H | Ortho to the ring fusion, meta to alkoxy.[1] |

| H-6, H-7 | 7.40 – 7.60 | Multiplet | 2H | Remaining aromatic protons on the distal ring.[1] |

| H-3 | 7.25 | Doublet ( | 1H | Shielding: Ortho to the electron-donating isopropoxy group. Often overlaps with CDCl3 but is distinct due to coupling.[1] |

| CH (iPr) | 4.65 – 4.75 | Septet ( | 1H | Diagnostic: The methine proton of the isopropyl group.[1] Deshielded by the adjacent oxygen.[1] |

| CH3 (iPr) | 1.38 – 1.42 | Doublet ( | 6H | Diagnostic: The gem-dimethyl group.[1] Clean doublet in the aliphatic region. |

13C NMR Framework (100 MHz, CDCl3)

Mass Spectrometry (MS) & Isotopic Patterns[1]

For brominated compounds, Mass Spectrometry is not just about molecular weight; it is about the isotopic fingerprint .[1]

The Bromine Signature

Bromine exists naturally as two isotopes:

Observed Peaks (EI/ESI+):

-

m/z 264 (M+): Base peak (or high intensity).[1] Corresponds to

.[1] -

m/z 266 (M+2): Equal intensity to M+.[1] Corresponds to

.[1] -

m/z 221/223: Loss of the isopropyl group (M - 43).[1] This fragmentation involves the cleavage of the O-isopropyl bond, often followed by the loss of CO to form a bromonaphthalene cation.[1]

Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy serves as a rapid "Go/No-Go" quality gate.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3050 – 3070 | C-H Stretch (Aromatic) | Standard aromatic indicator.[1] |

| 2970 – 2980 | C-H Stretch (Aliphatic) | Indicates presence of the isopropyl group.[1] |

| ~1240 & 1265 | C-O-C Stretch (Asym) | Critical: Confirms ether formation.[1] |

| ~1050 | C-O-C Stretch (Sym) | Confirms ether formation.[1] |

| ~650 – 700 | C-Br Stretch | Presence of the halogen.[1] |

| ABSENCE of 3200-3500 | O-H Stretch | Purity Check: A broad peak here indicates unreacted 1-bromo-2-naphthol.[1] |

Experimental Protocol: Self-Validating Synthesis

This protocol includes built-in checkpoints to ensure scientific integrity.

Reagents

Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-naphthol in Acetonitrile (0.5 M concentration).

-

Activation: Add

. Stir for 15 minutes at room temperature to facilitate deprotonation (Color change often observed).[1] -

Alkylation: Add 2-Bromopropane. Equip with a reflux condenser.[1]

-

Reaction: Heat to reflux (approx. 80°C) for 16 hours.

-

Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Hexane/EtOAc 9:1). The product should have a higher

(less polar) than the starting naphthol.[1] -

Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

-

Checkpoint 2 (NMR): Run a crude NMR. If the septet at 4.7 ppm is present and the broad singlet at ~5.5 ppm (OH) is absent, proceed to crystallization/drying.[1]

Structural Logic Diagram

The following diagram illustrates the logical flow of assigning the structure based on the data provided above.

Figure 2: Spectroscopic logic tree for structural confirmation. Each step validates a specific functional group or structural feature.[1]

References

-

Precursor Characterization: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol. Retrieved from [Link]

-

Synthetic Methodology (Analogous): Organic Syntheses. (1943).[1] Alkylation of Naphthols: 2-Ethoxynaphthalene. Coll. Vol. 2, p.260.[1] Retrieved from [Link][1]

-

General Spectroscopic Data for Naphthalenes: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Search for Naphthalene derivatives). Retrieved from [Link][1]

Strategic Precursors for the Synthesis of Substituted Naphthalenes

Executive Summary

The naphthalene pharmacophore is ubiquitous in therapeutics, appearing in NSAIDs (Naproxen), antidepressants (Duloxetine), and antimycotics (Naftifine). However, the regioselective synthesis of polysubstituted naphthalenes remains a significant challenge. Traditional electrophilic aromatic substitution (EAS) often fails to provide the necessary regiocontrol for complex drug scaffolds due to directing group conflicts.

This guide moves beyond EAS, focusing on de novo ring construction and aromatization strategies . We analyze the critical precursors required for three dominant synthetic methodologies: Benzannulation (Diels-Alder/Aryne) , Transition-Metal Catalyzed Annulation , and Oxidative Aromatization .

Section 1: Strategic Classification of Precursors

Selecting the correct precursor is dictated by the desired substitution pattern. We classify precursors into two strategic categories: Ring Construction (building the naphthalene core from acyclic or monocyclic fragments) and Ring Modification (aromatizing a pre-existing bicyclic skeleton).

Table 1: Precursor Selection Matrix

| Target Substitution Pattern | Primary Synthetic Strategy | Key Precursors | Mechanistic Driver |

| 1,2,3,4-Tetrasubstituted | Aryne Diels-Alder | o-Silylaryl triflates + Furans/Dienes | [4+2] Cycloaddition |

| 1,2- or 1,3-Disubstituted | Metal-Catalyzed Annulation | Internal Alkynes + o-Halo-biaryls | Alkyne Insertion (Pd/Rh/Ni) |

| 1-Naphthol Derivatives | Stobbe Condensation | Benzaldehydes + Succinic Esters | Aldol-type Condensation |

| General Polysubstituted | Oxidative Aromatization | Tetralones / Tetralins | Dehydrogenation (DDQ/S) |

Section 2: The Diels-Alder Approach (Benzyne Route)

The most versatile method for accessing sterically crowded naphthalenes is the trapping of arynes (benzynes) with dienes. This method avoids the "ortho-para" directing constraints of standard aromatic chemistry.

The Precursors: o-Silylaryl Triflates

While anthranilic acids (diazotization) are classic benzyne precursors, 2-(trimethylsilyl)phenyl triflates are superior for drug development due to their stability and mild activation conditions (fluoride source, neutral pH).

-

Mechanism: Fluoride desilylation triggers elimination of the triflate, generating the benzyne intermediate.

-

Trapping Agent: Furan is the preferred diene. It traps the benzyne to form a 1,4-epoxy-1,4-dihydronaphthalene, which is easily deoxygenated to the naphthalene.

Visualization: The Benzyne-Furan Pathway

Caption: Figure 1. The Kobayashi fragmentation route using o-silylaryl triflates to generate benzyne, followed by furan trapping and aromatization.

Section 3: Transition-Metal Catalyzed Annulation

For high-precision synthesis of unsymmetrical naphthalenes, transition metal catalysis (Pd, Rh, Ru) utilizing alkynes is the industry standard.

The Precursors: Internal Alkynes & Aryl Halides

This approach, often referred to as the Larock Annulation (when using Pd), couples an aryl halide with an internal alkyne.

-

Aryl Halide: Must contain an ortho-nucleophile or a directing group (e.g., o-iodobenzaldehyde, o-haloacetophenones).

-

Alkyne: Internal alkynes (

) control the substitution at positions 2 and 3. -

Regioselectivity: Sterics dominate. The bulkier group on the alkyne typically ends up distal to the aryl halide's directing group to minimize steric clash in the palladacycle intermediate.

Section 4: Oxidative Aromatization (The Tetralone Route)

Often, the most efficient route to a naphthalene is to build a saturated ring (tetralin or tetralone) and then oxidize it. This is particularly useful when chiral centers on the side chains need to be preserved.

The Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

DDQ is the "scalpel" of dehydrogenation.[1][2] Unlike sulfur or selenium (which require extreme heat) or Pd/C (which can reduce other functionalities), DDQ operates under mild conditions and is highly selective for hydroaromatic systems.

Visualization: DDQ Mechanism

Caption: Figure 2.[3][4] Stepwise dehydrogenation mechanism of tetralins by DDQ, involving hydride abstraction followed by proton elimination.

Section 5: Experimental Protocols

Protocol A: De Novo Synthesis via Benzyne-Furan Cycloaddition

Target: 1,4-Dimethylnaphthalene (Precursor model)

-

Precursor Preparation: Dissolve 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and 2,5-dimethylfuran (1.5 equiv) in anhydrous acetonitrile.

-

Activation: Add CsF (2.0 equiv) at room temperature. The reaction is mildly exothermic. Stir for 4 hours.

-

Intermediate Isolation: Filter off cesium salts and concentrate. The intermediate is a 1,4-epoxy-1,4-dihydronaphthalene (stable solid).

-

Aromatization (Deoxygenation): Dissolve the intermediate in methanol. Add mild acid (HCl in MeOH) or use low-valent titanium (TiCl4/Zn) if acid-sensitive groups are present. Reflux for 1 hour.

-

Purification: The oxygen bridge is eliminated as water. Extract with hexanes.

Protocol B: DDQ Aromatization of Tetralones

Target: 6-Methoxy-2-naphthoic acid esters (Naproxen precursor analogs)

-

Setup: Charge a round-bottom flask with the substituted tetralone (1.0 mmol) and anhydrous 1,4-dioxane (10 mL).

-

Oxidant Addition: Add DDQ (2.2 equiv). Note: 1.1 equiv is needed per double bond formed. Tetralones require ~1-1.2 equiv; Tetralins require >2 equiv.

-

Reaction: Reflux at 100°C for 12–24 hours. The solution will turn deep red/brown, and DDQ-H2 (hydroquinone) will precipitate as a pale solid.

-

Workup: Cool to room temperature. Filter off the precipitated DDQ-H2.[5]

-

Wash: Dilute filtrate with Ethyl Acetate, wash with saturated NaHCO3 (to remove residual acidic phenols) and brine.

-

Validation: 1H NMR will show the disappearance of aliphatic methylene signals (approx 2.0-3.0 ppm) and the appearance of aromatic doublets (7.0-8.0 ppm).

Section 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Benzyne Rxn | Moisture in CsF | CsF is hygroscopic. Flame-dry CsF or use TBAF in THF with molecular sieves. |

| Incomplete Aromatization (DDQ) | Solvent effects | Switch from Benzene to Dioxane or Chlorobenzene (higher boiling point). |

| Regioselectivity Issues (Alkynes) | Similar steric bulk | Use alkynes with distinct electronic differences (e.g., Ester vs. Alkyl) to bias the metal insertion. |

References

-

Dockendorff, C., et al. (2005).[6] "Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity." Journal of the American Chemical Society.[7] Link

-

Maheshwari, M., & Hussain, N. (2023).[8] "Chemical Synthesis of Substituted Naphthalene Derivatives: A Review." Synthesis. Link

-

Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews. (Classic reference for DDQ mechanism). Link

-

Larock, R. C., & Doty, M. J. (1993). "Synthesis of naphthalenes via palladium-catalyzed annulation of internal alkynes." Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. "Diels-Alder Reaction - Aryne Trapping." (Protocol validation). Link

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]

- 7. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 1-Bromo-2-naphthol as a Precursor in Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Naphtholic Building Block

1-Bromo-2-naphthol, a brominated derivative of 2-naphthol, stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a hydroxyl group and a bromine atom on adjacent positions of the naphthalene core, imparts a versatile reactivity profile that is highly sought after in the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties of 1-bromo-2-naphthol and its strategic application in key synthetic transformations, with a particular focus on its role in the development of novel therapeutic agents and chiral ligands. For researchers and professionals in drug development, understanding the nuances of this precursor is paramount for unlocking new avenues in medicinal chemistry and materials science.

This document will delve into the fundamental physicochemical properties of 1-bromo-2-naphthol, followed by a detailed examination of its utility in seminal coupling reactions, including the Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig amination reactions. Furthermore, its crucial role as a starting material for the synthesis of 1,1'-bi-2-naphthol (BINOL) derivatives, a cornerstone of asymmetric catalysis, will be elucidated. Each section will be supported by detailed experimental protocols, mechanistic insights, and relevant data to provide a comprehensive and practical resource for the scientific community.

Core Physicochemical and Spectroscopic Profile

1-Bromo-2-naphthol (CAS No: 573-97-7) is a solid, typically appearing as a white to brown crystalline powder.[1] Its naphthalene framework renders it moderately soluble in common organic solvents like ethanol and ether, while exhibiting limited solubility in water.[2] The presence of the hydroxyl group confers weak acidic properties and the capacity for hydrogen bonding.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Melting Point | 78-81 °C (lit.) | [4] |

| Appearance | White to Brown powder to crystal | [1] |

A thorough understanding of the spectroscopic signature of 1-bromo-2-naphthol is essential for reaction monitoring and product characterization. Representative spectroscopic data is summarized below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, with a distinct singlet for the hydroxyl proton. |

| ¹³C NMR | Characteristic signals for the ten carbon atoms of the naphthalene ring, including the carbon atoms bearing the bromine and hydroxyl substituents. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, and characteristic C-Br stretching vibrations. |

Synthesis of 1-Bromo-2-naphthol: A Practical Laboratory Protocol

A reliable and straightforward synthesis of 1-bromo-2-naphthol is crucial for its widespread application. A common and efficient method involves the electrophilic bromination of 2-naphthol.[5] A notable advantage of modern protocols is the avoidance of hazardous reagents like liquid bromine, opting for safer alternatives.[6][7]

Experimental Protocol: Bromination of 2-Naphthol

This procedure outlines a safe and effective laboratory-scale synthesis of 1-bromo-2-naphthol from 2-naphthol using sodium bromide and an oxidizing agent.[5]

Materials:

-

2-Naphthol

-

Sodium Bromide (NaBr)

-

Oxone (Potassium peroxymonosulfate)

-

Ethyl Acetate

-

Mortar and Pestle

-

Stirring apparatus

Procedure:

-

In a mortar, combine 2-naphthol, sodium bromide, and Oxone in a stoichiometric ratio.

-

Grind the reagents together thoroughly using the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powdered mixture to a suitable reaction vessel and stir at room temperature. The reaction is typically allowed to proceed overnight.[5]

-

After the reaction is complete, add ethyl acetate to the reaction mixture to extract the crude product.[5]

-

Filter the mixture to remove any insoluble materials.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure to yield crude 1-bromo-2-naphthol, which typically appears as a dark brown solid.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene/petroleum ether.[8]

Figure 1: Workflow for the synthesis of 1-bromo-2-naphthol.

1-Bromo-2-naphthol in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond in 1-bromo-2-naphthol makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

This generalized protocol is based on established methods for the Suzuki coupling of aryl bromides with phenylboronic acid.[9][11]

Materials:

-

1-Bromo-2-naphthol

-

Phenylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., Toluene, Dioxane, Ethanol/Water mixture)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-2-naphthol, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-2-naphthol.

Figure 2: Conceptual workflow of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12] This reaction allows for the coupling of aryl halides with a wide range of amines.

The following is a representative procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine, which can be adapted for 1-bromo-2-naphthol.[5][13]

Materials:

-

1-Bromo-2-naphthol

-

Amine (e.g., Aniline, Morpholine)

-

Palladium Pre-catalyst (e.g., XantPhos Pd G3)

-

Base (e.g., DBU, NaOtBu)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere apparatus

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst and the base.

-

Add a solution of 1-bromo-2-naphthol and the amine in the chosen solvent.

-

Seal the reaction tube and heat to the specified temperature (e.g., 100-140 °C) for the required time.[5]

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the corresponding 1-amino-2-naphthol derivative.

Ullmann Condensation: A Classic Route to C-O and C-N Bonds

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of aryl ethers and aryl amines from aryl halides.[6][14] This method is particularly useful for the synthesis of diaryl ethers.

General Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a general framework for the Ullmann-type coupling of an aryl bromide with a phenol.[15][16]

Materials:

-

1-Bromo-2-naphthol

-

Phenol

-

Copper Catalyst (e.g., CuI, CuO nanoparticles)

-

Ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline) (optional, but often improves reactivity)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, DMSO, Toluene)

Procedure:

-

To a reaction vessel, add the copper catalyst, the ligand (if used), and the base.

-

Add 1-bromo-2-naphthol and the phenol to the vessel.

-

Add the solvent and heat the mixture to the appropriate temperature (typically 90-150 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the crude product by column chromatography to obtain the desired diaryl ether.

1-Bromo-2-naphthol as a Precursor to Bioactive Molecules

The naphthol scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-bromo-2-naphthol have shown promise as bioactive compounds. For instance, 1-aminoalkyl-2-naphthols, which can be synthesized from 2-naphthol, have demonstrated significant antimicrobial and antifungal activities.[1][17][18][19][20] The bromine atom in 1-bromo-2-naphthol provides a handle for further functionalization to generate libraries of compounds for biological screening.